Hexamethylbenzene-d18

Description

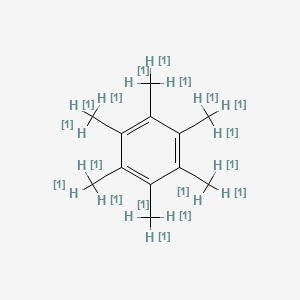

Hexamethylbenzene-d18 (HMB-d18) is a perdeuterated aromatic compound with the molecular formula C₆(CD₃)₆, where all 18 hydrogen atoms in the methyl groups are replaced by deuterium. Its CAS registry number is 4342-40-9 , though a conflicting CAS (49128-45) is noted in one source , likely due to a reporting error. HMB-d18 is primarily used in nuclear magnetic resonance (NMR) studies to investigate molecular dynamics, as deuteration simplifies spectral analysis by reducing quadrupolar coupling and chemical shift anisotropy .

Properties

IUPAC Name |

1,2,3,4,5,6-hexakis(trideuteriomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWFEBAXEOLKSG-NBDUPMGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hexamethylbenzene-d18 can be synthesized through the deuteration of hexamethylbenzene. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific conditions. Industrial production methods typically involve the use of catalysts to facilitate the exchange reaction, ensuring high isotopic purity and yield .

Chemical Reactions Analysis

Hexamethylbenzene-d18 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of hexamethylbenzene derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions, such as nitration, can occur using reagents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). .

Scientific Research Applications

Hexamethylbenzene-d18 has a wide range of applications in scientific research:

Chemistry: It is used as a standard in NMR spectroscopy due to its well-defined chemical shifts and high isotopic purity.

Biology: The compound can be used in metabolic studies to trace biochemical pathways involving methyl groups.

Medicine: this compound is utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.

Industry: It is employed in the synthesis of other deuterated compounds and as a reference material in analytical chemistry .

Mechanism of Action

The mechanism of action of hexamethylbenzene-d18 primarily involves its role as a tracer in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals that can be easily distinguished from hydrogen atoms, allowing researchers to study molecular structures and dynamics. The molecular targets and pathways involved depend on the specific application, such as tracing metabolic pathways or studying drug interactions .

Comparison with Similar Compounds

Key Properties :

- Phase Transition Enthalpy : Vaporization enthalpy (ΔvH) = 68.2 kJ/mol at 298 K .

- Molecular Motion : Exhibits simultaneous six-site jumps (C₆v axis) and methyl rotations, with rate constants k₆ = 3.85 × 10⁸ s⁻¹ and k₃ = 5.0 × 10¹¹ s⁻¹ at ambient temperature .

- Commercial Availability : Available as a high-purity standard (98% deuterated) from suppliers like Merck .

Comparison with Similar Compounds

Non-Deuterated Hexamethylbenzene

- Molecular Formula : C₆(CH₃)₆ (CAS 87-85-4) .

- Phase Transition : Sublimation enthalpy (ΔsubH) = 93.7 kJ/mol , significantly higher than HMB-d18 due to isotopic mass effects.

- Dynamic Behavior : Lacks deuterium’s NMR advantages; molecular motion studies require more complex models (e.g., six-site jumps alone yield k₆ = 3.9 × 10⁹ s⁻¹ , inconsistent with experimental data unless methyl rotation is included) .

n-Hexylbenzene-d18

Hexamethyl-d18-disilane

Hexamethylcyclotrisiloxane

- Molecular Formula : C₆H₁₈O₃Si₃ (CAS 541-05-9) .

- Applications : Primarily used in polymer synthesis (e.g., silicones). Unlike HMB-d18, its ring structure and siloxane bonds limit utility in spectroscopic studies .

Research Findings and Data Tables

Molecular Dynamics in HMB-d18 vs. Non-Deuterated Analog

Phase Transition Enthalpies

| Compound | Phase Transition | Enthalpy (kJ/mol) | Temperature (K) | Source |

|---|---|---|---|---|

| HMB-d18 | Vaporization | 68.2 | 298 | |

| Non-Deuterated HMB | Sublimation | 93.7 | 298 | |

| Hexamethylcyclotrisiloxane | - | N/A | N/A |

Economic and Structural Comparison

| Compound | Price (¥) | Molecular Formula | Primary Use |

|---|---|---|---|

| HMB-d18 | 30,800 | C₆(CD₃)₆ | NMR Spectroscopy |

| Hexamethyl-d18-disilane | 61,600 | C₆D₁₈Si₂ | Organometallic Research |

| Hexamethylcyclotrisiloxane | 12,000 (500 g) | C₆H₁₈O₃Si₃ | Polymer Synthesis |

Biological Activity

Hexamethylbenzene-d18 (HMB-d18) is a deuterated derivative of hexamethylbenzene, a compound with significant applications in various fields, including organic chemistry and materials science. This article explores its biological activity, focusing on its interactions, physical properties, and implications for research and application.

Chemical Structure and Properties

This compound is characterized by its molecular formula , where all hydrogen atoms in the methyl groups are replaced by deuterium. This substitution affects its physical and chemical properties, making it useful for studying molecular dynamics and interactions in biological systems.

1. Interactions with Biological Molecules

HMB-d18 has been studied for its potential interactions with various biological molecules. Its unique structure allows it to engage in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial in biological processes.

- Hydrophobic Interactions : The hydrophobic nature of HMB-d18 facilitates its interaction with lipid membranes, influencing membrane fluidity and protein function.

- Isotope Effects : The presence of deuterium alters the vibrational frequencies of the molecule, which can impact its reactivity and interaction with enzymes and receptors.

2. Case Studies

Several studies have investigated the biological implications of HMB-d18:

- Enzyme Kinetics : Research has shown that HMB-d18 can serve as a probe in enzyme kinetics studies, providing insights into the mechanisms by which enzymes interact with substrates. For instance, studies on the kinetic isotope effect demonstrated that deuterated compounds exhibit different reaction rates compared to their protonated counterparts, allowing researchers to infer mechanistic pathways .

- Membrane Dynamics : HMB-d18 has been utilized in solid-state NMR studies to investigate membrane dynamics. It provides valuable information about the ordering of lipid bilayers and the behavior of membrane proteins under varying conditions .

1. Thermodynamic Properties

The heat capacities of HMB-d18 have been measured across a range of temperatures (4 K to 300 K), revealing phase transitions that are critical for understanding its stability and behavior in biological systems. Notably, a transition was observed at , indicating a change in molecular organization that could affect its biological activity .

2. Magnetic Properties

Magnetic susceptibility measurements have provided insights into the anisotropic spin-lattice relaxation properties of HMB-d18. These studies highlight how molecular orientation relative to an applied magnetic field influences relaxation times, which can be correlated with biological activity .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6(CH3)6D18 |

| CAS Number | 4342-40-9 |

| Heat Capacity Transition Temp | 132.4 K |

| Activation Energy (Reorientation) | 7.8 kcal/mol |

Q & A

Basic Research Questions

Q. How is Hexamethylbenzene-d18 synthesized and characterized for isotopic purity in deuterated methyl groups?

- Methodological Answer : HMB-d18 is synthesized via deuteration of hexamethylbenzene using deuterated reagents (e.g., D₂O or CD₃I) under controlled conditions. Isotopic purity (>98% deuterium) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where the absence of proton signals in ¹H-NMR and distinct chemical shifts in ²H-NMR validate deuteration .

Q. What are the key thermodynamic properties of HMB-d18 relevant to phase transition studies?

- Methodological Answer : Phase transition enthalpies (sublimation, vaporization) are determined using calorimetry and vapor pressure measurements. For example, sublimation enthalpy (ΔsubH) of HMB-d18 is reported as 93.7 kJ·mol⁻¹ at 194.9 K, with deviations from non-deuterated analogs attributed to isotope effects on intermolecular forces . Differential scanning calorimetry (DSC) can further quantify melting points and thermal stability .

Q. Why is HMB-d18 a model system for studying molecular motion in solid-state NMR?

- Methodological Answer : The deuterated methyl groups in HMB-d18 enable precise measurement of rotational dynamics via deuterium spin relaxation. Researchers apply ²H-NMAS (Nuclear Magnetic Alignment Spectroscopy) to probe jump rates (k₃ for methyl rotation, k₆ for ring jumps) and activation energies, leveraging the sensitivity of quadrupolar coupling constants to molecular motion .

Advanced Research Questions

Q. How do simultaneous methyl and ring-jump motions in HMB-d18 complicate spectral density analysis in deuterium NMR?

- Methodological Answer : Traditional six-site jump models (C₆v symmetry) fail to fully describe relaxation data. Advanced simulations incorporating both methyl rotation (k₃ ≈ 5.0×10¹¹ s⁻¹) and ring jumps (k₆ ≈ 3.85×10⁸ s⁻¹ at 298 K) are required. Researchers use density matrix simulations to disentangle contributions of J₁(ω₀) and J₂(2ω₀) spectral densities, accounting for geometric distortions in methyl axes .

Q. What strategies resolve contradictions in kinetic data for HMB-d18 derived from NMR and X-ray diffraction (XRD)?

- Methodological Answer : Discrepancies arise from differing timescales: XRD captures static lattice distortions, while NMR detects dynamic averaging. Hybrid approaches combine variable-temperature ²H-NMR (10⁻¹²–10⁻⁶ s timescales) with neutron scattering to validate jump models. Statistical error analysis (e.g., Bayesian fitting) quantifies uncertainties in rate constants .

Q. How can thermodynamic isotope effects in HMB-d18 inform the design of deuterated materials for neutron scattering?

- Methodological Answer : Isotopic substitution alters lattice vibrations and entropy. Researchers compare HMB-d18 and protiated analogs using inelastic neutron scattering (INS) to map phonon spectra. These data guide the selection of deuterated compounds for enhanced coherence times in neutron diffraction studies, critical for resolving hydrogen/deuterium positions .

Q. What advanced NMR techniques quantify anisotropic motion in HMB-d18 single crystals?

- Methodological Answer : 2D ²H exchange NMR and orientation-dependent relaxation experiments on aligned single crystals reveal angular dependencies of spectral densities. These methods distinguish between isotropic and anisotropic rotation, with simulations constrained by crystallographic data .

Q. How do deuterium isotope effects in HMB-d18 impact its use as a tracer in environmental or catalytic studies?

- Methodological Answer : Kinetic isotope effects (KIEs) in HMB-d18 are probed via competitive reactions (e.g., oxidation or adsorption) against protiated HMB. Gas chromatography-mass spectrometry (GC-MS) tracks deuterium retention, while transition-state theory models KIEs to infer mechanistic pathways in catalysis or environmental degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.